Cycloartobiloxanthone Cycloartobiloxanthone Cycloartobiloxanthone is a member of pyranoxanthones.
Cycloartobiloxanthone is a natural product found in Artocarpus lanceifolius, Artocarpus teysmannii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1872348
InChI: InChI=1S/C25H22O7/c1-24(2)6-5-10-16(31-24)9-14(27)19-20(29)11-7-12-17-18(22(11)30-21(10)19)13(26)8-15(28)23(17)32-25(12,3)4/h5-6,8-9,12,26-28H,7H2,1-4H3
SMILES:
Molecular Formula: C25H22O7
Molecular Weight: 434.4 g/mol

Cycloartobiloxanthone

CAS No.:

Cat. No.: VC1872348

Molecular Formula: C25H22O7

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

Cycloartobiloxanthone -

Specification

Molecular Formula C25H22O7
Molecular Weight 434.4 g/mol
IUPAC Name 12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,9,19-trioxahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(24),2(15),4(13),5(10),6,11,20,22-octaen-14-one
Standard InChI InChI=1S/C25H22O7/c1-24(2)6-5-10-16(31-24)9-14(27)19-20(29)11-7-12-17-18(22(11)30-21(10)19)13(26)8-15(28)23(17)32-25(12,3)4/h5-6,8-9,12,26-28H,7H2,1-4H3
Standard InChI Key OCZFLOUWXXGBPC-UHFFFAOYSA-N
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C

Introduction

Chemical Structure and Properties

Cycloartobiloxanthone is a complex flavonoid belonging to the pyranoxanthone subclass of natural compounds. The chemical structure features a unique hexacyclic system with multiple oxygen-containing functional groups that contribute to its biological activities.

Structural Characteristics

Cycloartobiloxanthone has the molecular formula C25H22O7 with a molecular weight of 434.4 g/mol . Its IUPAC name is 12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,9,19-trioxahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(24),2(15),4(13),5(10),6,11,20,22-octaen-14-one . This complex name reflects the compound's intricate structure, which includes multiple ring systems and hydroxyl groups that are crucial for its biological activity.

The compound exists as a yellow crystalline substance with a melting point of 285.1-294°C . This physical characteristic is important for identification and purification purposes in laboratory settings.

Chemical Identifiers and Properties

Various databases and scientific organizations have assigned specific identifiers to cycloartobiloxanthone to facilitate its classification and study. These identifiers help researchers track and reference the compound across different research platforms.

Table 1: Chemical Identifiers and Physical Properties of Cycloartobiloxanthone

PropertyValue
Molecular FormulaC25H22O7
Molecular Weight434.40 g/mol
Exact Mass434.13655304 g/mol
Topological Polar Surface Area (TPSA)105.00 Ų
XlogP4.00
ChEBI IDCHEBI:169869
ChEMBL IDCHEMBL516519
Lipid Maps IDLMPK12111514
InChI KeyOCZFLOUWXXGBPC-UHFFFAOYSA-N
Melting Point285.1-294°C

The compound's SMILES notation (Simplified Molecular Input Line Entry System) is CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C, which provides a linear text representation of its molecular structure . This notation is particularly useful for computational analyses and database searches.

Natural Sources and Distribution

Cycloartobiloxanthone has been identified in several plant species, primarily within the Artocarpus genus, which belongs to the Moraceae family. These plants are native to tropical and subtropical regions of Asia and are known for their rich content of bioactive compounds.

Botanical Sources

The compound has been isolated and identified from various Artocarpus species, including:

  • Artocarpus altilis (breadfruit)

  • Artocarpus kemando

  • Artocarpus rigida

These findings suggest that cycloartobiloxanthone might be a characteristic compound within the Artocarpus genus, potentially contributing to the medicinal properties traditionally attributed to these plants in various Asian traditional medicine systems.

Biological Activities

Cycloartobiloxanthone has demonstrated several significant biological activities that make it a promising candidate for therapeutic applications. The most extensively studied activities include anticancer, antidiabetic, and antibacterial properties.

Anticancer Properties

One of the most notable biological activities of cycloartobiloxanthone is its cytotoxic effect against various cancer cell lines. Research has shown that this compound exhibits potent anticancer activity through specific cellular mechanisms.

Apoptosis Induction Mechanism

The primary mechanism through which cycloartobiloxanthone exerts its anticancer effects appears to be the induction of apoptosis (programmed cell death). Nuclear Hoechst/propidium iodide staining has revealed that apoptotic cell death is the main mechanism of toxicity of cycloartobiloxanthone .

Remarkably, the apoptosis-inducing potency of cycloartobiloxanthone was found to be comparable to those of standard anticancer drugs cisplatin and etoposide at the same concentration . This finding highlights the potential of this natural compound as an alternative or complementary agent in cancer treatment.

Molecular Pathway of Action

Research has elucidated the molecular pathway through which cycloartobiloxanthone induces apoptosis in cancer cells:

  • Activation of p53 tumor suppressor protein

  • Significant increase in pro-apoptotic protein B-cell lymphoma 2 (BCL2)-associated X protein (BAX)

  • Concurrent decrease of anti-apoptotic proteins BCL2 and myeloid cell leukemia 1 (MCL1)

  • Dramatic increase in markers of the intrinsic apoptosis pathway:

    • Activated caspase-9

    • Activated caspase-3

    • Cleaved poly(ADP-ribose)polymerase (PARP)

These findings indicate that cycloartobiloxanthone triggers apoptosis through a mitochondrial-dependent caspase pathway, a mechanism that is crucial for effective cancer cell elimination while potentially minimizing damage to normal cells.

Antidiabetic Activity

Beyond its anticancer properties, cycloartobiloxanthone has shown promising antidiabetic activity, suggesting potential applications in the management of diabetes mellitus.

Research has demonstrated that cycloartobiloxanthone has an anti-diabetic effect by reducing the activity of the α-amylase enzyme . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help reduce postprandial glucose levels in diabetic patients.

In one study, cycloartobiloxanthone achieved the highest percentage of α-amylase inhibition of 48.53 ± 1.84% at a concentration of 1000 ppm . This level of inhibition suggests that the compound could potentially contribute to glycemic control in diabetes management.

Predicted Biological Targets

Computational analysis has predicted several potential biological targets for cycloartobiloxanthone, providing insights into possible additional mechanisms of action and therapeutic applications.

Table 2: Predicted Biological Targets of Cycloartobiloxanthone

Target ProteinProbability (%)Model Accuracy (%)
DNA-(apurinic or apyrimidinic site) lyase99.7991.11
Dual specificity protein kinase CLK498.6694.45
DNA topoisomerase II alpha94.9989.00
Cathepsin D94.2798.95
Monoamine oxidase A93.0391.49
Transcription intermediary factor 1-alpha91.6595.56
Heat shock protein HSP 90-beta88.6696.00

These predicted targets suggest that cycloartobiloxanthone may interact with multiple cellular proteins involved in DNA repair, cell cycle regulation, and signal transduction, potentially explaining its diverse biological activities.

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